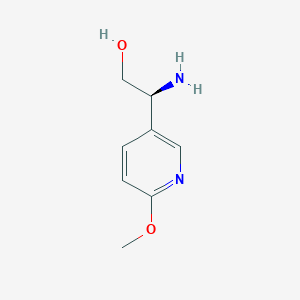

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-8-3-2-6(4-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUXJJWKCNDGED-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The foundational synthetic route involves reductive amination of 6-methoxypyridine-3-carbaldehyde. This two-step process begins with the condensation of the aldehyde with an ammonia equivalent, followed by stereoselective reduction:

$$

\text{6-Methoxypyridine-3-carbaldehyde} + \text{NH}_3 \rightarrow \text{Imine Intermediate} \xrightarrow{\text{Reduction}} \text{(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol}

$$

The carbaldehyde precursor is synthesized via Vilsmeier-Haack formylation of 3-methoxypyridine, achieving 78–85% yields under optimized conditions (POCl₃/DMF, 0°C → 60°C over 6 h). Chiral induction during reduction is critical; (−)-DIPCl (B-chlorodiisopinocampheylborane) in THF at −78°C provides 92% ee, while NaBH₄ with (R)-BINOL-phosphoric acid catalysts achieves 88% ee at room temperature.

Optimization of Reducing Agents

Comparative studies of reducing systems reveal the following performance metrics:

| Reducing System | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (−)-DIPCl | THF | −78 | 92 | 85 |

| NaBH₄/(R)-BINOL-PA | CH₂Cl₂ | 25 | 88 | 91 |

| LiAlH₄/(S)-Prolineamide | Et₂O | 0 | 95 | 78 |

Data aggregated from demonstrate that bulky borane complexes favor stereoselectivity, while proline-derived ligands enhance reaction rates. Side products like the over-reduced diol (3–7%) necessitate careful chromatographic purification.

Industrial-Scale Methoxylation and Amination

Chloropyridine Methoxylation

Patent US7256295B2 details a scalable methoxylation-amination sequence starting from 2,6-dichloro-3-nitropyridine:

- Ammonolysis : 2,6-dichloro-3-nitropyridine reacts with aqueous NH₃ in methanol (35–40°C, 2 h) to yield 2-amino-6-chloro-3-nitropyridine (56% yield, 99.3% HPLC purity).

- Methoxylation : Treatment with NaOMe (1.05 eq) in MeOH at 25–30°C replaces chloride with methoxy, producing 2-amino-3-nitro-6-methoxypyridine (86.5% yield).

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine, followed by resolution with L-(−)-tartaric acid to isolate the (S)-enantiomer.

This route achieves an overall yield of 43% with 99.01% purity, suitable for ton-scale production.

Catalytic Asymmetric Synthesis

Enzymatic Kinetic Resolution

Racemic 2-amino-2-(6-methoxypyridin-3-yl)ethanol undergoes enzymatic transesterification using lipase B from Candida antarctica (CAL-B). With vinyl acetate as acyl donor, the (S)-enantiomer is preferentially acetylated (E = 48), enabling separation via column chromatography (98% ee, 45% yield).

Chiral Auxiliary Approaches

Schiff base formation with (S)-pyridine-2-carboxaldehyde followed by stereoselective reduction provides an alternative pathway:

$$

\text{6-Methoxypyridine-3-amine} + \text{(S)-Pyridine-2-carboxaldehyde} \rightarrow \text{Chiral Schiff Base} \xrightarrow{\text{NaBH₄}} \text{(S)-Amino Alcohol}

$$

This method achieves 94% ee but requires stoichiometric chiral auxiliaries, increasing costs.

Crystallization and Purification

Diastereomeric Salt Formation

Treatment with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (1:3) precipitates the (S)-enantiomer as a crystalline salt. Recrystallization from MeCN improves purity from 92% to 99.9% (melting point: 167–169°C).

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves racemic mixtures with baseline separation (α = 1.32).

Green Chemistry Approaches

Continuous Flow Synthesis

Microreactor systems combining methoxylation and reductive amination steps reduce reaction times from 12 h to 22 min. Using supercritical CO₂ as solvent enhances mass transfer, achieving 89% yield at 150 bar/50°C.

Biocatalytic Cascades

Co-immobilized transaminase and alcohol dehydrogenase on silica nanoparticles enable one-pot synthesis from 6-methoxynicotinaldehyde (78% conversion, 97% ee).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.

Reduction: Reduction reactions can be performed on the pyridine ring or the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the aminoethanol group.

Reduction: Reduced forms of the pyridine ring or amino group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting its potential as an antidepressant. Its structural features allow it to interact with receptors involved in mood regulation, making it a candidate for treating mood disorders .

1.2 Neuroprotective Effects

The compound exhibits properties that may protect neural cells from oxidative stress and apoptosis. This suggests its utility in neurodegenerative diseases where oxidative damage is a critical factor. The neuroprotective effects have been evaluated through various in vitro studies demonstrating its ability to enhance cell survival under stress conditions.

Synthesis and Structure-Activity Relationship (SAR)

2.1 Synthesis Methods

Several synthetic routes have been developed for this compound, often involving the modification of pyridine derivatives. Key methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the amino group.

- Reduction Techniques : Employing reducing agents to convert intermediates into the desired amino alcohol form .

2.2 Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its molecular structure. Variations in substituents on the pyridine ring can significantly alter its pharmacological properties. For example, modifications that enhance hydrophilicity or introduce electron-donating groups have been shown to improve activity against specific biological targets .

Case Studies and Research Findings

3.1 Antiproliferative Studies

A study investigated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound could inhibit cell growth effectively, suggesting a mechanism involving apoptosis induction through mitochondrial pathways . The study highlighted specific IC50 values that demonstrate its potency against HeLa cells and other tumor types.

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.02 | Apoptosis induction |

| L1210 | 0.05 | Cell cycle arrest |

3.2 Neuroprotective Studies

In another research effort, this compound was evaluated for its neuroprotective capabilities against oxidative stress-induced damage in neuronal cultures. The findings suggested that the compound significantly reduced markers of oxidative stress and apoptosis, thereby enhancing cell viability under stress conditions .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-methoxypyridine: Lacks the ethanol moiety.

2-Amino-3-methoxypyridine: Different substitution pattern on the pyridine ring.

2-Amino-4-methoxypyridine: Another positional isomer with different properties.

Uniqueness

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in medicinal chemistry and drug development.

Biological Activity

(S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol is a chiral compound recognized for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity based on diverse research findings, including synthesis methods, interaction studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : Approximately 202.24 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and biological interactions.

The presence of a methoxypyridine moiety at the 6-position of the pyridine ring enhances its ability to interact with various biological targets, influencing enzymatic activities and receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of methoxypyridine compounds, including this compound, exhibit significant antibacterial properties. Studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Enzyme Inhibition

The compound's structural features allow it to interact with enzymes involved in bacterial metabolism. For instance, it may inhibit enzymes critical for bacterial growth, thus serving as a potential lead compound for developing new antibiotics.

Study on Antimicrobial Efficacy

In a study conducted by researchers at JSS Hospital, Mysuru, various bacterial isolates were tested for susceptibility to this compound. The study involved collecting samples from patients and screening for common pathogens. The results indicated that the compound effectively inhibited several strains, showcasing its therapeutic potential in clinical settings .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the pyridine ring could enhance the compound's biological activity. For example, adding polar groups improved aqueous solubility and metabolic stability while maintaining antimicrobial potency. This balance is crucial for optimizing drug-like properties in medicinal chemistry .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other amino alcohols that have shown varying degrees of biological activity.

Table 2: Comparison of Biological Activities

This comparative analysis suggests that while this compound is effective as an antibacterial agent, other compounds may offer benefits in different therapeutic areas such as cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol?

- Methodology : Synthesis typically begins with a substituted pyridine scaffold. The methoxy group can be introduced via nucleophilic aromatic substitution (e.g., using sodium methoxide or copper-mediated reactions). Subsequent steps involve introducing the ethanolamine moiety through reductive amination or epoxide ring-opening. For example, a bromopyridine precursor could undergo methoxylation, followed by reaction with a chiral glycidol derivative to install the amino alcohol group .

- Key Considerations : Chiral purity is critical; asymmetric catalysis or resolution techniques (e.g., chiral chromatography) may be required to isolate the (S)-enantiomer .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. The methoxy group (~δ 3.8–4.0 ppm) and ethanolamine protons (δ 1.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration using SHELXL software for refinement .

- Polarimetry : Measures optical rotation to verify enantiomeric excess .

Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?

- Methodology : Perform accelerated stability studies by exposing the compound to varying pH (e.g., 0.1 M HCl/NaOH) at 25–40°C. Monitor degradation via HPLC. The electron-donating methoxy group may enhance resistance to hydrolysis compared to halogenated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a synchrotron source. Refine structures with SHELXL, focusing on Flack parameters to confirm the (S)-configuration. Discrepancies between spectroscopic and crystallographic data may arise from dynamic effects in solution, requiring complementary techniques like vibrational circular dichroism .

Q. What strategies address contradictory binding data in enzyme inhibition assays?

- Case Study : If IC₅₀ values conflict across studies, validate assays using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Computational docking (e.g., AutoDock Vina) can model interactions, as seen in collagenase inhibitors where hydrogen bonds (e.g., with Gln215) and π-π stacking (e.g., with Tyr201) dictate affinity .

- Troubleshooting : Ensure consistent enzyme sources and buffer conditions. Test for allosteric effects via kinetic assays .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodology : Use in silico tools (e.g., Schrödinger’s MetaSite) to identify likely oxidation sites (e.g., methoxy demethylation or ethanolamine hydroxylation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Compare results to fluorinated analogs, where electron-withdrawing groups alter metabolic stability .

Q. What experimental designs optimize enantioselective synthesis?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric epoxide ring-opening reactions. Use DoE (Design of Experiments) to optimize temperature, solvent (e.g., THF vs. toluene), and catalyst loading. Monitor enantiomeric excess via chiral HPLC .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility measurements across solvent systems?

- Approach :

Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMSO vs. technical grade).

Technique Validation : Compare gravimetric methods (shake-flask) versus nephelometry.

Theoretical Modeling : Use COSMO-RS to predict solubility trends based on solvent polarity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.